3-Methyloctanoic acid
Overview
Description
3-Methyloctanoic acid is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms . This compound is known for its hydrophobic nature and relative neutrality .
Mechanism of Action
Target of Action
3-Methyloctanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.
Biochemical Pathways
Medium-chain fatty acids are generally involved in lipid metabolism . They can be absorbed directly into the bloodstream from the intestines, transported to the liver, and undergo β-oxidation to produce energy.
Pharmacokinetics
Medium-chain fatty acids like this compound are typically well-absorbed in the gastrointestinal tract and rapidly metabolized in the liver . These properties can contribute to the bioavailability of the compound.
Result of Action
As a medium-chain fatty acid, it may contribute to energy production through β-oxidation and play a role in lipid metabolism .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms
Cellular Effects
As a medium-chain fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Methyloctanoic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctanoic acid typically involves the oxidation of 3-methyloctanol. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction is generally carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These processes utilize catalysts such as platinum or palladium to facilitate the oxidation of 3-methyloctanol in the presence of oxygen or air. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into shorter-chain fatty acids or carbon dioxide and water.
Reduction: Reduction reactions can convert it back to 3-methyloctanol.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Shorter-chain fatty acids, carbon dioxide, and water.
Reduction: 3-Methyloctanol.
Substitution: Esters and amides.
Scientific Research Applications
3-Methyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a biomarker in certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Comparison with Similar Compounds
Similar Compounds
4-Methyloctanoic acid: Similar in structure but with the methyl group at the 4th position.
Nonanoic acid: A straight-chain fatty acid with one more carbon atom.
Octanoic acid: A straight-chain fatty acid with one less carbon atom
Uniqueness
3-Methyloctanoic acid is unique due to its specific branching at the 3rd carbon, which imparts distinct chemical and physical properties compared to its straight-chain counterparts. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyloctanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSWLQPMYFCNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976050 | |
Record name | 3-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6061-10-5 | |
Record name | 3-Methyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 3-Methyloctanoic acid in oak wood?
A: this compound itself isn't found directly in oak wood. Instead, it exists as a precursor molecule, specifically the 6'-O-gallate derivative of (3S, 4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid. [, ] This precursor breaks down to release cis-β-methyl-γ-octalactone, a significant aroma compound contributing to the sensory characteristics of oak wood and products aged in oak containers, like wine. [, , ]
Q2: How do researchers measure the amount of β-methyl-γ-octalactone precursors in oak wood?
A2: Two main methods are used:
- Direct Method: HPLC is employed to directly quantify the 6'-O-gallate derivative of (3S,4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid, a primary precursor of cis-β-methyl-γ-octalactone. []
- Indirect Method: This method utilizes GC-MS to measure the difference between free β-methyl-γ-octalactone and the amount formed after hydrolysis and lactonization. This difference represents the amount of precursor present in the wood. []
Q3: Besides oak wood, where else is β-methyl-γ-octalactone found?
A: This compound has also been identified in Cabernet Sauvignon wines aged in oak barrels, indicating its extraction from the wood into the wine during the aging process. [] Additionally, methyl 3-methyloctanoate, an ester derivative of this compound, has been identified as a key fragrance component in the African orchid Aerangis confusa. []
Q4: Is there a way to synthesize methyl 3-methyloctanoate for use in fragrances?
A: Yes, a synthetic route using itaconic acid as a starting material has been developed. This process involves a 9-step synthesis, including a key step using lipase for the regioselective hydrolysis of 2-methyl-1,4-butanediol diacetate. This method provides a means to produce various scented esters of this compound for potential use in fragrances and flavorings. []
Q5: Has the safety of 4-hydroxy-3-methyloctanoic acid lactone (another name for β-methyl-γ-octalactone) been assessed for its use in fragrances?
A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 4-hydroxy-3-methyloctanoic acid lactone. [] While the specific details of the assessment are not provided in the abstract, this indicates that its use in fragrances is being evaluated for potential risks.
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